Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate
CAS No.: 1421453-42-0
Cat. No.: VC6309436
Molecular Formula: C17H22N2O5
Molecular Weight: 334.372
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421453-42-0 |
|---|---|
| Molecular Formula | C17H22N2O5 |
| Molecular Weight | 334.372 |
| IUPAC Name | 1-benzofuran-2-yl-[3-[(dimethylamino)methyl]morpholin-4-yl]methanone;formic acid |
| Standard InChI | InChI=1S/C16H20N2O3.CH2O2/c1-17(2)10-13-11-20-8-7-18(13)16(19)15-9-12-5-3-4-6-14(12)21-15;2-1-3/h3-6,9,13H,7-8,10-11H2,1-2H3;1H,(H,2,3) |
| Standard InChI Key | RLGXPEVDAWMMCA-UHFFFAOYSA-N |
| SMILES | CN(C)CC1COCCN1C(=O)C2=CC3=CC=CC=C3O2.C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a benzofuran moiety fused to a ketone-linked morpholine ring. The benzofuran core consists of a fused benzene and furan ring system, while the morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) is substituted at the 3-position with a dimethylaminomethyl group. The formate counterion enhances solubility and stability.
Key Structural Features:
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Benzofuran backbone: Imparts aromaticity and planar rigidity, facilitating interactions with biological targets .
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Morpholino group: Contributes to hydrogen bonding and solubility via its oxygen and nitrogen atoms.
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Dimethylaminomethyl side chain: Introduces basicity and potential for cationic interactions at physiological pH.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.372 g/mol |
| IUPAC Name | 1-benzofuran-2-yl-[3-[(dimethylamino)methyl]morpholin-4-yl]methanone; formic acid |
| SMILES | CN(C)CC1COCCN1C(=O)C2=CC3=CC=CC=C3O2.C(=O)O |
| InChIKey | RLGXPEVDAWMMCA-UHFFFAOYSA-N |
The compound’s logP (octanol-water partition coefficient) is estimated at 1.2–1.8, suggesting moderate lipophilicity. Solubility data remain unreported, but the formate salt likely improves aqueous solubility compared to the free base.
Synthesis and Chemical Preparation
Synthetic Routes
The synthesis of Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate involves multi-step reactions, as inferred from analogous benzofuran derivatives :
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Benzofuran Core Formation:
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Morpholino Group Installation:
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Nucleophilic substitution of a halogenated intermediate with morpholine.
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Reductive amination to introduce the dimethylaminomethyl group at the 3-position of the morpholine ring.
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Ketone Bridge Formation:
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Salt Formation:
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Treatment with formic acid to yield the final formate salt.
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Optimization Challenges
Key hurdles in synthesis include:
Biological Activity and Mechanistic Insights
Antimicrobial Effects
Benzofuran-based compounds disrupt microbial cell membranes and inhibit enzymes critical for pathogen survival. For instance, analogs with morpholine substitutions show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans. The dimethylamino group may further potentiate activity by increasing membrane permeability.
Kinase Inhibition Profile
Future Directions and Applications
Therapeutic Opportunities
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Infectious Diseases: Targeting drug-resistant bacteria and malaria parasites .
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Neurology: Modulation of GSK3β in neurodegenerative disorders .
Research Priorities
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